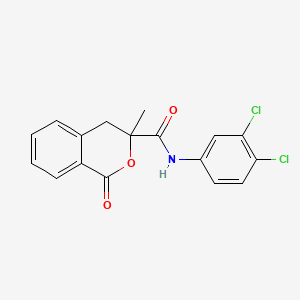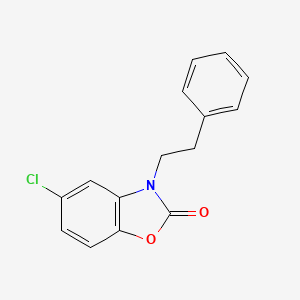
2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-clorofenoxi)-N-(2,4-diclorobencil)-N-(tetrahidrofurano-2-ilmetil)acetamida es un compuesto orgánico sintético. Se caracteriza por la presencia de grupos clorofenoxi y diclorobencilo, junto con un anillo de tetrahidrofurano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-clorofenoxi)-N-(2,4-diclorobencil)-N-(tetrahidrofurano-2-ilmetil)acetamida generalmente implica varios pasos:
Formación del intermedio clorofenoxi: Este paso implica la reacción de 4-clorofenol con un agente acilante adecuado para formar el intermedio clorofenoxi.
Formación del intermedio diclorobencilo: Este paso implica la reacción de cloruro de 2,4-diclorobencilo con un nucleófilo adecuado para formar el intermedio diclorobencilo.
Reacción de acoplamiento: Los intermedios clorofenoxi y diclorobencilo se acoplan luego bajo condiciones específicas para formar el compuesto final.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-clorofenoxi)-N-(2,4-diclorobencil)-N-(tetrahidrofurano-2-ilmetil)acetamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos clorofenoxi y diclorobencilo.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los nucleófilos como aminas o tioles se pueden usar para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir compuestos desclorados.
Aplicaciones Científicas De Investigación
Química: Como reactivo o intermedio en la síntesis orgánica.
Biología: Posible uso en el estudio de vías e interacciones biológicas.
Medicina: Posibles aplicaciones en el desarrollo de fármacos e investigación terapéutica.
Industria: Uso en la producción de productos químicos o materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 2-(4-clorofenoxi)-N-(2,4-diclorobencil)-N-(tetrahidrofurano-2-ilmetil)acetamida dependería de sus interacciones específicas con los objetivos moleculares. Esto podría implicar la unión a receptores o enzimas específicos, lo que lleva a la modulación de las vías biológicas. Se requerirían estudios detallados para dilucidar el mecanismo exacto.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-clorofenoxi)-N-(2,4-diclorobencil)-N-metilacetamida
- 2-(4-clorofenoxi)-N-(2,4-diclorobencil)-N-(tetrahidrofurano-2-ilmetil)etanamida
Singularidad
La singularidad de 2-(4-clorofenoxi)-N-(2,4-diclorobencil)-N-(tetrahidrofurano-2-ilmetil)acetamida radica en su combinación específica de grupos funcionales y características estructurales, que pueden conferir propiedades químicas y biológicas únicas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C20H20Cl3NO3 |
|---|---|
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-[(2,4-dichlorophenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H20Cl3NO3/c21-15-5-7-17(8-6-15)27-13-20(25)24(12-18-2-1-9-26-18)11-14-3-4-16(22)10-19(14)23/h3-8,10,18H,1-2,9,11-13H2 |
Clave InChI |
OYXBTXKXOMIFEV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CN(CC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid](/img/structure/B12125522.png)

![1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12125527.png)
![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12125531.png)

![3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12125538.png)
![1H-[1,2,5]Oxadiazolo[3,4-b][1,4]diazepine-5,7(3H,4H)-dione, 6,8-dihydro-](/img/structure/B12125548.png)

![Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]-](/img/structure/B12125558.png)
![4-bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12125566.png)
![2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125576.png)
